molecular formula C20H23N3O4 B5617070 methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate

methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate

Cat. No. B5617070
M. Wt: 369.4 g/mol
InChI Key: UQDRCUHODDQAHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to “methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate” involves various synthetic routes, highlighting the diversity in approaches for obtaining complex spirocyclic and heterocyclic structures. For example, Pardali et al. (2021) developed a simple, fast, and cost-effective three-step synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating a pathway with high yields and minimal purification requirements (Pardali et al., 2021). This illustrates the potential methodologies that could be adapted for the synthesis of similar compounds.

Molecular Structure Analysis The molecular structures of compounds within this chemical family often exhibit complex spirocyclic configurations, which are characterized by their unique 3D arrangements. For instance, the crystalline and molecular structures of similar compounds have been extensively studied using X-ray diffraction, revealing detailed insights into their stereochemistry and conformational dynamics (Silaichev et al., 2012).

Chemical Reactions and Properties The chemical reactivity of these compounds showcases a broad range of interactions and transformations. For example, Silaichev et al. (2012) described reactions leading to 1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, providing insights into the reactivity patterns that could be relevant for the target compound (Silaichev et al., 2012).

Future Directions

The future research directions for this compound could be vast, depending on its biological activity. If it shows promising biological activity, it could be further optimized and studied for potential therapeutic applications .

properties

IUPAC Name

methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]decan-8-yl)methyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-19(25)16-13-27-17(21-16)12-23-9-7-20(8-10-23)11-15(18(24)22-20)14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDRCUHODDQAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CN2CCC3(CC2)CC(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate

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